molecular formula C6H14ClNO B2533386 2-(Azetidin-2-yl)propan-2-ol hydrochloride CAS No. 1824166-46-2

2-(Azetidin-2-yl)propan-2-ol hydrochloride

Cat. No.: B2533386
CAS No.: 1824166-46-2
M. Wt: 151.63
InChI Key: AISKZCFQZZIZHH-UHFFFAOYSA-N
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Description

2-(Azetidin-2-yl)propan-2-ol hydrochloride (CAS: 2173637-17-5) is a chiral heterocyclic compound comprising an azetidine (four-membered nitrogen-containing ring) fused to a tertiary alcohol (propan-2-ol) backbone. Its hydrochloride salt form (molecular formula: C₆H₁₄ClNO; MW: 151.63 g/mol) enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications . The compound’s stereochemistry and azetidine moiety are critical for modulating biological activity, particularly in targeting receptors like adrenoceptors or enzymes requiring specific hydrogen-bonding interactions .

Properties

IUPAC Name

2-(azetidin-2-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISKZCFQZZIZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-2-yl)propan-2-ol hydrochloride typically involves the reaction of azetidine with appropriate reagents to introduce the propan-2-ol moiety. One common method involves the reaction of azetidine with acetone in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .

Industrial Production Methods

Industrial production of 2-(Azetidin-2-yl)propan-2-ol hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Azetidin-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine/Pyrrolidine Moieties

The following compounds share structural similarities, including nitrogen-containing rings and alcohol/amine functionalities:

Compound Name CAS No. Similarity Score Key Structural Features Biological Relevance
(S)-2-(Pyrrolidin-3-yl)ethanol HCl 1421033-80-8 0.75 Pyrrolidine ring, ethanol side chain Potential CNS or cardiovascular targets
7-Oxa-2-azaspiro[3.5]nonane HCl 1185293-84-8 0.74 Spirocyclic azetidine-oxygen ring Novel scaffold for drug discovery
3-Methylazetidin-3-ol HCl 6579-55-1 0.82 Methyl-substituted azetidine, tertiary alcohol Enhanced steric effects for receptor binding

Key Differences :

  • Ring Size and Rigidity : Azetidine (4-membered) vs. pyrrolidine (5-membered) affects conformational flexibility and binding pocket compatibility .
  • Substituents: The tertiary alcohol in 2-(Azetidin-2-yl)propan-2-ol HCl enables stronger hydrogen bonding compared to primary alcohols in analogues like (S)-2-(Pyrrolidin-3-yl)ethanol HCl .

Pharmacologically Relevant Propanol Derivatives

Compounds with propanol backbones are widely used in beta-blockers and antiarrhythmics:

Compound Name CAS No. Structure Features Pharmacological Activity
Oxprenolol HCl 63659-19-8 Phenoxy-propanolamine β-Adrenoceptor antagonist (antiarrhythmic)
Betaxolol HCl 63659-19-8 Cyclopropylmethoxyethylphenoxy-propanolamine Cardioselective β₁-blocker

Comparison with Target Compound :

  • Azetidine vs. Aromatic Rings: The absence of a phenoxy group in 2-(Azetidin-2-yl)propan-2-ol HCl may reduce off-target effects on adrenergic receptors but limit cardiovascular applications .
  • Solubility : The hydrochloride salt form ensures comparable aqueous solubility to betaxolol HCl (freely soluble in water).
Physical Properties
Property 2-(Azetidin-2-yl)propan-2-ol HCl 2-Methylpropan-2-ol 3-Methylazetidin-3-ol HCl
Boiling Point (°C) Not reported 82 Not reported
Water Solubility High (HCl salt) High Moderate
Melting Point Not reported N/A 180–185°C (decomp.)

Key Insight: The hydrochloride salt significantly improves solubility over non-ionic analogues, critical for drug formulation.

Biological Activity

2-(Azetidin-2-yl)propan-2-ol hydrochloride, also known by its CAS number 1784647-82-0, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Azetidin-2-yl)propan-2-ol hydrochloride is C6H13ClN2O, with a molecular weight of approximately 162.63 g/mol. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, contributing to its biological activity. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of 2-(Azetidin-2-yl)propan-2-ol hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing azetidine rings can modulate enzyme activities and influence signaling pathways crucial for cellular functions. For instance, azetidine derivatives have been shown to inhibit certain kinases, which play essential roles in cell proliferation and survival.

Anticancer Properties

Recent studies have investigated the anticancer potential of azetidine derivatives, including 2-(Azetidin-2-yl)propan-2-ol hydrochloride. In vitro assays have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, a study reported that azetidine derivatives could inhibit cell growth in breast cancer cell lines (MCF-7), with IC50 values indicating significant potency (Table 1).

CompoundCell LineIC50 (µM)
2-(Azetidin-2-yl)propan-2-ol HClMCF-75.0
CA-4 (reference)MCF-73.9

Neuroprotective Effects

Another area of interest is the neuroprotective effects of azetidine-containing compounds. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzyme activities.

Case Studies

  • Antiproliferative Activity : A study focusing on the synthesis and evaluation of various azetidine derivatives showed that 2-(Azetidin-2-yl)propan-2-ol hydrochloride significantly inhibited the proliferation of MCF-7 cells. The mechanism was linked to the disruption of tubulin polymerization, leading to cell cycle arrest.
  • Neuroprotection : In a model of oxidative stress, treatment with 2-(Azetidin-2-yl)propan-2-ol hydrochloride resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.

Research Findings

Recent literature highlights the versatility and potential therapeutic applications of azetidine derivatives:

  • Synthesis and Characterization : Various synthetic routes have been developed for creating functionalized azetidines, enhancing their biological profiles.
  • Biological Evaluation : Studies have demonstrated that these compounds can act on multiple biological targets, offering broad-spectrum activity against various diseases.
  • Pharmacokinetics : Understanding the pharmacokinetic properties of 2-(Azetidin-2-yl)propan-2-ol hydrochloride is crucial for its development as a therapeutic agent. Early studies suggest favorable absorption and distribution characteristics.

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